1-(2-Ethylidenevaleryl)urea
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Overview
Description
1-(2-Propylcrotonoyl)urea is an organic compound belonging to the class of urea derivatives Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Propylcrotonoyl)urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of 2-propylcrotonoyl chloride with urea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of 1-(2-Propylcrotonoyl)urea can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Propylcrotonoyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: N-substituted ureas.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2-Propylcrotonoyl)urea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and inhibitor structure .
Comparison with Similar Compounds
N-Substituted Ureas: Compounds like N-methylurea and N-ethylurea share structural similarities with 1-(2-Propylcrotonoyl)urea.
Carbamoyl Chlorides: Compounds such as 2-propylcrotonoyl chloride are precursors in the synthesis of 1-(2-Propylcrotonoyl)urea.
Uniqueness: 1-(2-Propylcrotonoyl)urea stands out due to its specific structural configuration, which imparts unique chemical and biological properties.
Properties
CAS No. |
102613-35-4 |
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Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(2E)-N-carbamoyl-2-ethylidenepentanamide |
InChI |
InChI=1S/C8H14N2O2/c1-3-5-6(4-2)7(11)10-8(9)12/h4H,3,5H2,1-2H3,(H3,9,10,11,12)/b6-4+ |
InChI Key |
JCXRJAHEVLHYQV-GQCTYLIASA-N |
Isomeric SMILES |
CCC/C(=C\C)/C(=O)NC(=O)N |
Canonical SMILES |
CCCC(=CC)C(=O)NC(=O)N |
Origin of Product |
United States |
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